![molecular formula C12H8F2N4O2 B12848068 3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline CAS No. 3743-89-3](/img/structure/B12848068.png)
3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline is an organic compound with the molecular formula C12H8F2N4O2 It is characterized by the presence of two fluorine atoms, a nitrophenyl group, and a diazenyl group attached to an aniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline typically involves the diazotization of 3,5-difluoroaniline followed by coupling with 4-nitroaniline. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3,5-difluoro-4-[(e)-(4-aminophenyl)diazenyl]aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The diazenyl group may also play a role in the compound’s biological activity by forming covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoroaniline: Lacks the nitrophenyl and diazenyl groups, resulting in different chemical properties and reactivity.
4-Nitroaniline: Contains the nitrophenyl group but lacks the diazenyl and difluoro groups, leading to distinct applications and reactivity.
3,5-Difluoro-4-aminophenyl diazenyl derivatives: Similar structure but with different substituents, affecting their chemical behavior and applications.
Uniqueness
3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both fluorine and nitrophenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
3743-89-3 |
|---|---|
Formule moléculaire |
C12H8F2N4O2 |
Poids moléculaire |
278.21 g/mol |
Nom IUPAC |
3,5-difluoro-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H8F2N4O2/c13-10-5-7(15)6-11(14)12(10)17-16-8-1-3-9(4-2-8)18(19)20/h1-6H,15H2 |
Clé InChI |
YJQLMVVXJIWCBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2F)N)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


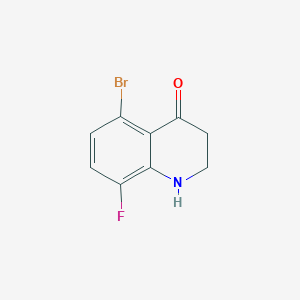
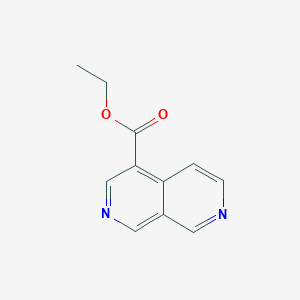
![1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone](/img/structure/B12848002.png)
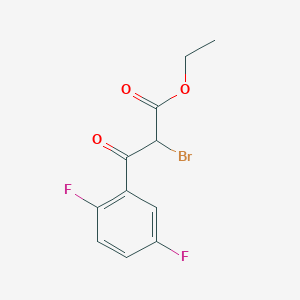

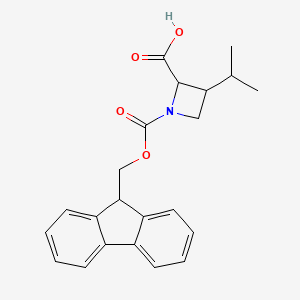
![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate](/img/structure/B12848030.png)
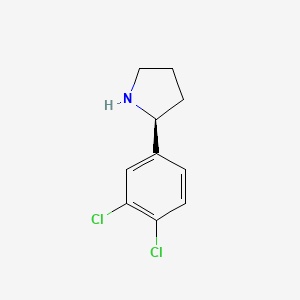
![(3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12848037.png)

![(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)
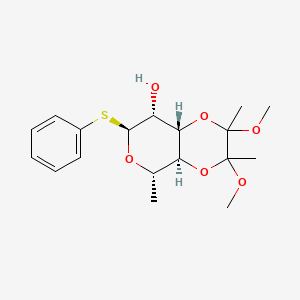
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole](/img/structure/B12848064.png)

